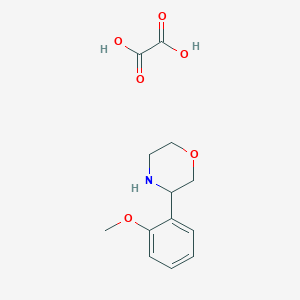
3-(2-Methoxyphenyl) morpholine oxalate
Übersicht
Beschreibung
“3-(2-Methoxyphenyl) morpholine oxalate” is a chemical compound with the molecular formula C13H17NO6 . It has a molecular weight of 283.28 . The compound contains a morpholine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also has a methoxyphenyl group attached to the morpholine ring .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
The study of the molecular characteristics and structural parameters governing the chemical behavior of (2-methoxyphenyl)oxalate compounds has led to insights into their potential applications in various scientific fields. Spectroscopic analysis, including IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction, has been utilized to characterize these compounds. Computational methods have predicted geometry, vibrational frequencies, chemical shifts, and provided insights into global chemical reactivity descriptors, molecular electrostatic potential maps, and frontier molecular orbitals. This foundational understanding is crucial for developing new materials and understanding their interactions at the molecular level (Şahin et al., 2015).
Pharmaceutical Applications and Drug Delivery
The exploration of morpholinyl derivatives for pharmaceutical applications, specifically in drug delivery systems, highlights the relevance of these compounds. Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters have shown promise in enhancing topical drug delivery, indicating potential for the development of new therapeutic formulations. These findings underscore the importance of the structural modification of pharmaceutical agents to achieve desired solubility, lipophilicity, and biological activity profiles (Rautio et al., 2000).
Novel Synthesis Methods
Advancements in synthetic chemistry techniques have enabled the creation of complex morpholine derivatives with potential applications in medicinal chemistry and beyond. For instance, novel synthesis routes have been developed for enantiopure morpholine-3-carboxylic acid, a valuable intermediate in peptidomimetic chemistry. This demonstrates the ongoing efforts to refine and expand the toolkit available for the synthesis of morpholine-based compounds, opening up new avenues for research and development in various scientific disciplines (Sladojevich et al., 2007).
Biological Significance and Therapeutic Potential
The biological significance of hydrogen sulfide (H2S) has been a subject of increasing interest, with morpholine derivatives playing a role in this research. The characterization of water-soluble, slow-releasing H2S compounds like GYY4137 has facilitated the study of the cardiovascular biology of H2S. These compounds exhibit vasodilator and antihypertensive activity, suggesting potential therapeutic value in cardiovascular disease. This highlights the importance of morpholine derivatives in investigating the physiological roles of gaseous signaling molecules and their implications for human health (Li et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)morpholine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C2H2O4/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOGHVKXIBNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2COCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B1644657.png)




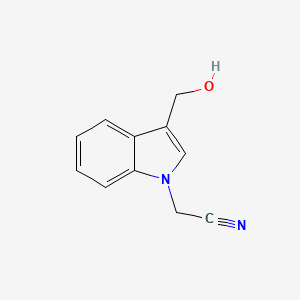
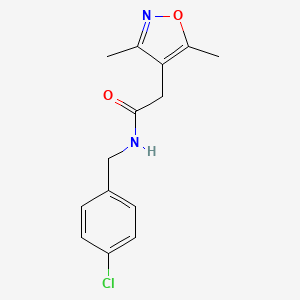
![[1-[4-(Dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644694.png)
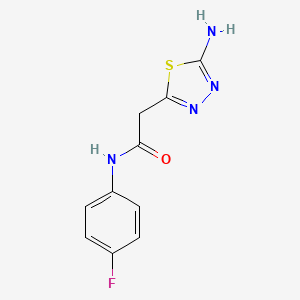
![Butyric acid, 2-[p-ethoxyphenoxy]-(5CI)](/img/structure/B1644696.png)
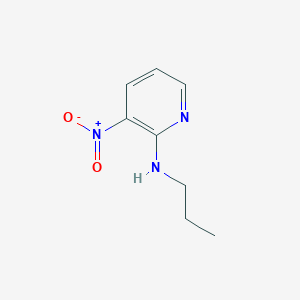
![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)

